molecular formula C8H16O3 B092518 Isopropyl isopropoxyacetate CAS No. 17639-74-6

Isopropyl isopropoxyacetate

Cat. No. B092518
CAS RN: 17639-74-6
M. Wt: 160.21 g/mol
InChI Key: IPIPONKOIUEBFX-UHFFFAOYSA-N
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Description

Isopropyl isopropoxyacetate (IPIA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular weight of 176.23 g/mol and a boiling point of 215°C. IPIA is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of Isopropyl isopropoxyacetate is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. It has been shown to have a significant effect on the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Isopropyl isopropoxyacetate has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine.

Biochemical And Physiological Effects

Isopropyl isopropoxyacetate has been shown to have various biochemical and physiological effects on the body. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have a significant effect on the central nervous system, causing sedation and muscle relaxation. In addition, Isopropyl isopropoxyacetate has been shown to have a hypotensive effect, reducing blood pressure in animal models.

Advantages And Limitations For Lab Experiments

Isopropyl isopropoxyacetate has several advantages and limitations when used in lab experiments. One of the advantages is its versatility, as it can be used as a solvent, intermediate, and building block in the synthesis of various compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is its potential toxicity, as it has been shown to have a significant effect on the central nervous system and can cause sedation and muscle relaxation. Additionally, Isopropyl isopropoxyacetate can be expensive to produce, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Isopropyl isopropoxyacetate. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including epilepsy, hypertension, and inflammation. Another area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of Isopropyl isopropoxyacetate and its potential side effects.

Synthesis Methods

Isopropyl isopropoxyacetate can be synthesized using various methods, including the reaction of isopropyl alcohol with isopropyl chloroacetate, the reaction of isopropyl alcohol with chloroacetic acid, and the reaction of isopropyl alcohol with isopropenyl acetate. However, the most common method of synthesis involves the reaction of isopropyl alcohol with isopropenyl acetate in the presence of a catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

Isopropyl isopropoxyacetate has shown potential applications in various scientific research fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is used as a solvent, intermediate, and building block in the synthesis of various compounds. In the pharmaceutical industry, Isopropyl isopropoxyacetate has been used as a starting material for the synthesis of antihypertensive agents, anticonvulsants, and anti-inflammatory drugs. In agrochemicals, Isopropyl isopropoxyacetate has been used as a raw material for the synthesis of herbicides and insecticides.

properties

CAS RN

17639-74-6

Product Name

Isopropyl isopropoxyacetate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

propan-2-yl 2-propan-2-yloxyacetate

InChI

InChI=1S/C8H16O3/c1-6(2)10-5-8(9)11-7(3)4/h6-7H,5H2,1-4H3

InChI Key

IPIPONKOIUEBFX-UHFFFAOYSA-N

SMILES

CC(C)OCC(=O)OC(C)C

Canonical SMILES

CC(C)OCC(=O)OC(C)C

synonyms

Isopropoxyacetic acid isopropyl ester

Origin of Product

United States

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